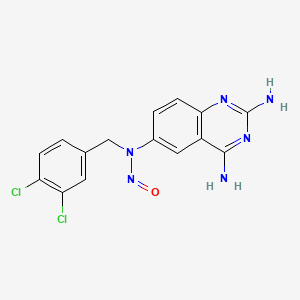

Nitroquine

Vue d'ensemble

Description

Nitroquine is an antimalarial drug that has shown significant effectiveness against Plasmodium yoelii, P. gallinaceum, and P. cynomolgi at both the erythrocytic and exoerythrocytic stages . It interferes with the structure and function of the cytoplasm and nucleus of P. yoelii exoerythrocytic forms . The action mechanism of Nitroquine involves the inhibition of Plasmodium DNA and protein synthesis .

Molecular Structure Analysis

Nitroquine is described as N-[(3,4-dichlorophenyl)methyl]-2,4-diimino-N-nitroso-1,2,3,4-tetrahydroquinazolin-6-amine . This indicates that it belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .Applications De Recherche Scientifique

Antimalarial Action Mechanism : Nitroquine inhibits the phospholipid synthesis and decreases the membrane fluidity of Plasmodium yoelii, providing insights into its antimalarial action mechanism (S. Deng & Y. Hu, 1999).

Impact on Mosquito Gene Expression : Nitroquine significantly reduces Anopheles stephensi's infection by Plasmodium yoelii. It alters transcription of mosquito genes implicated in processes like pathogen recognition and oxidative stress, affecting the mosquito's defense against the parasite (Jian Zhang et al., 2014).

Melanization Induction : Nitroquine can induce melanization of Plasmodium species. The drug’s interaction with mosquito thioester-containing protein-1 (TEP1) suggests a mechanism for Plasmodium recognition and subsequent immune reaction (Jian Zhang et al., 2011).

Inhibition of DNA Synthesis : Nitroquine inhibits DNA synthesis in Plasmodium yoelii by interfering with folic acid metabolism, revealing another aspect of its antimalarial mechanism (L. H. Pang & Y. M. Hu, 1988).

Effects on Parasite Ultrastructure : Studies show that nitroquine impacts the ultrastructures and cytochrome-c oxidase of Plasmodium yoelii, indicating multiple aspects of its antimalarial effects (X. H. Chen et al., 1998).

Effects on Different Developmental Stages of Plasmodium : Nitroquine exhibits diverse effects on the development of different stages of Plasmodium yoelii and may reduce its transmission in mosquitoes (N. Tan et al., 2022).

Antibacterial Properties : Nitroquine and its derivatives have also been studied for their antibacterial properties, especially against urinary tract infections caused by E. coli and other pathogens (B. Cancet & A. Amgar, 1987).

Inhibition of Bacterial Adherence : Nitroquine has been shown to inhibit bacterial adherence to epithelial cells and urinary catheter surfaces, indicating its potential use in preventing urinary tract infections (P. Bourlioux et al., 1989).

Propriétés

IUPAC Name |

N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQXNYOBSUPZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944964 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitroquine | |

CAS RN |

22316-71-8 | |

| Record name | Nitroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

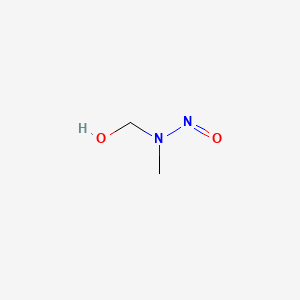

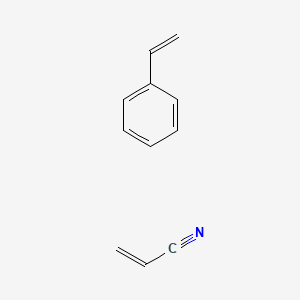

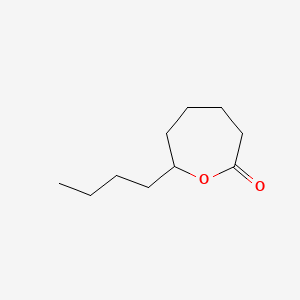

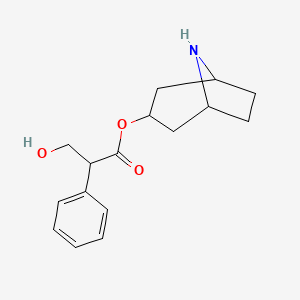

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

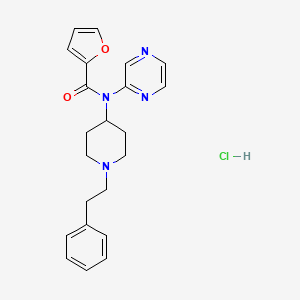

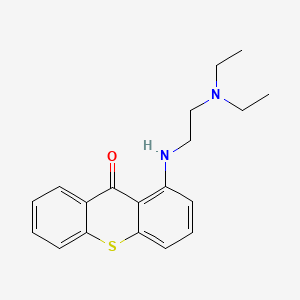

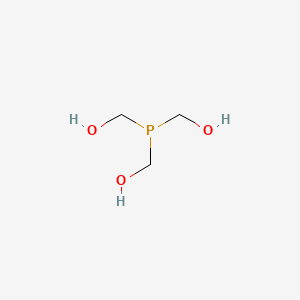

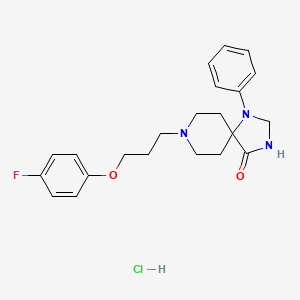

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of nitroquine against malaria parasites?

A1: Nitroquine, like its close analogue chloroquine, is believed to exert its antimalarial activity primarily by interfering with the detoxification process of heme within the parasite's digestive vacuole. [, ] During hemoglobin digestion, toxic heme is released. Parasites convert this heme into non-toxic hemozoin. Nitroquine accumulates in the digestive vacuole and inhibits this conversion, leading to heme buildup and parasite death. []

Q2: How does nitroquine affect parasite development within the mosquito vector?

A2: Research indicates that nitroquine exhibits diverse effects on different stages of the Plasmodium life cycle within the mosquito. For instance, nitroquine significantly reduced the number of P. yoelii oocysts in the Anopheles stephensi mosquito midgut. [] Additionally, nitroquine treatment impacted sporozoite development, leading to varying numbers of sporozoites in the mosquito hemolymph and salivary glands depending on the timing of nitroquine administration. []

Q3: Does nitroquine affect the mosquito's immune response to the parasite?

A3: Yes, nitroquine appears to modulate the mosquito's immune response to Plasmodium infection. Studies have shown that nitroquine can induce melanization of oocysts in the mosquito midgut, a key immune response that encapsulates and kills the parasite. [, , , , , , , , , ] This melanization process is linked to the upregulation of specific genes and proteins in the mosquito, such as the thioester-containing protein 1 (TEP1) and prophenoloxidase (PPO). [, , , , ]

Q4: Does nitroquine affect protein synthesis in the parasite?

A4: Yes, studies have demonstrated that nitroquine can inhibit protein synthesis in Plasmodium yoelii in vitro. [] The inhibitory effect of nitroquine on protein synthesis was found to be significantly stronger than that of cycloheximide, a known protein synthesis inhibitor. []

Q5: Does nitroquine affect DNA and RNA synthesis in the parasite?

A5: Yes, nitroquine has been shown to inhibit the incorporation of [3H]hypoxanthine into both DNA and RNA of Plasmodium yoelii in vitro. [] This suggests that nitroquine, like pyrimethamine, may interfere with folic acid metabolism in the parasite, ultimately affecting DNA synthesis. []

Q6: Does nitroquine affect the membrane properties of the parasite?

A6: Yes, nitroquine has been observed to influence the membrane properties of Plasmodium yoelii. Studies indicate that nitroquine can inhibit phospholipid synthesis and decrease membrane fluidity in the parasite. []

Q7: What is the molecular formula and weight of nitroquine?

A7: While the provided research papers do not explicitly state the molecular formula and weight of nitroquine, they refer to it as a 4-aminoquinoline derivative and often use its historical codename CI-679. [, , ] Further research beyond these papers is needed to determine the exact chemical structure and associated properties.

Q8: What is known about the stability of nitroquine under various conditions?

A8: The provided research primarily focuses on the biological effects of nitroquine. Information regarding its stability under different storage conditions, pH levels, or temperatures is limited within these studies.

Q9: What is the efficacy of nitroquine against different Plasmodium species?

A9: Nitroquine has demonstrated efficacy against various Plasmodium species in both in vitro and in vivo studies. It has shown significant activity against Plasmodium yoelii in mouse models [, , , , , , , , , ], Plasmodium berghei in mice [, ], Plasmodium cynomolgi in monkeys [, ], Plasmodium gallinaceum in mosquitoes [, , ], and Plasmodium vivax in monkeys. []

Q10: Does the parasite life cycle stage influence nitroquine's efficacy?

A10: Yes, nitroquine's efficacy appears to be stage-dependent. Studies using Plasmodium yoelii found that nitroquine was more effective at inhibiting the growth of late-stage parasites compared to early-stage parasites. []

Q11: Is there evidence of resistance development to nitroquine in Plasmodium?

A11: While these specific papers do not directly assess nitroquine resistance, a study involving the development of a piperaquine-resistant Plasmodium berghei line observed cross-resistance to various antimalarials, including chloroquine and artesunate, but only slight cross-resistance to nitroquine. [] This suggests that nitroquine might be less prone to cross-resistance with some antimalarials, though further research is needed to confirm this.

Q12: Are there specific drug delivery systems or targeting strategies being explored for nitroquine?

A12: The provided research primarily focuses on the fundamental aspects of nitroquine's activity and does not delve into specific drug delivery systems or targeting approaches.

Q13: Have any biomarkers been identified for predicting nitroquine efficacy or monitoring treatment response?

A13: No biomarkers for nitroquine efficacy or treatment response are discussed in the provided research.

Q14: What analytical methods are commonly used to characterize and quantify nitroquine?

A14: The research papers mention techniques like fluorescence spectrophotometry to determine nitroquine concentrations in biological samples. [] Additionally, methods like two-dimensional electrophoresis and SDS-PAGE were used to analyze protein profiles in mosquitoes treated with nitroquine. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)

![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)